molecular formula C13H10O3 B14190204 2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one CAS No. 923025-79-0

2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one

Cat. No.: B14190204
CAS No.: 923025-79-0
M. Wt: 214.22 g/mol
InChI Key: KFARQXSFBSSNMO-UHFFFAOYSA-N
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Description

2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by a benzoyl group attached to a cyclopentadienone ring, which also contains a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one typically involves the reaction of benzoyl chloride with a suitable cyclopentadienone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyl group may produce a benzyl derivative.

Scientific Research Applications

2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The benzoyl group, in particular, can interact with active sites of enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its benzoyl and hydroxyl groups, in particular, make it a versatile compound in both synthetic and biological contexts.

Properties

CAS No.

923025-79-0

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-benzoyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C13H10O3/c1-8-7-10(14)11(12(8)15)13(16)9-5-3-2-4-6-9/h2-7,15H,1H3

InChI Key

KFARQXSFBSSNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C1O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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